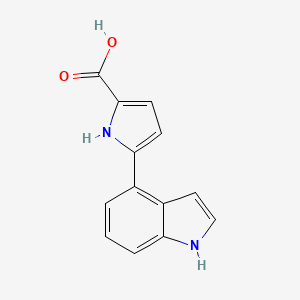

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid

CAS No.: 2111055-45-7

Cat. No.: VC4947695

Molecular Formula: C13H10N2O2

Molecular Weight: 226.235

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2111055-45-7 |

|---|---|

| Molecular Formula | C13H10N2O2 |

| Molecular Weight | 226.235 |

| IUPAC Name | 5-(1H-indol-4-yl)-1H-pyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H10N2O2/c16-13(17)12-5-4-11(15-12)8-2-1-3-10-9(8)6-7-14-10/h1-7,14-15H,(H,16,17) |

| Standard InChI Key | FHHQROROLLIYIS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C2C=CNC2=C1)C3=CC=C(N3)C(=O)O |

Introduction

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is a significant organic compound that combines two essential heterocyclic structures: indole and pyrrole. This compound is recognized for its potential applications in medicinal chemistry, particularly in drug discovery and development.

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | 5-(1H-indol-4-yl)-1H-pyrrole-2-carboxylic acid |

| CAS Number | 2111055-45-7 |

| Molecular Weight | 226.23 g/mol |

| InChI | InChI=1S/C13H10N2O2/c16-13(17)12-5-4-11(15-12)8-2-1-3-10-9(8)6-7-14-10/h1-7,14-15H,(H,16,17) |

| InChIKey | FHHQROROLLIYIS-UHFFFAOYSA-N |

The structural formula can be represented using SMILES notation as follows: C1=CC(=C2C=CNC2=C1)C3=CC=C(N3)C(=O)O .

Medicinal Chemistry

The unique structural features of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid make it a valuable scaffold in medicinal chemistry. The indole moiety is known for its role in various bioactive compounds, enhancing the molecule’s potential pharmacological activities.

Research Applications

This compound has been explored for its applications in:

-

Oncology: Investigating its potential as an anti-cancer agent.

-

Antibacterial Research: Assessing its effectiveness against bacterial strains.

-

Enzyme Inhibition: Evaluating its role as an inhibitor for specific enzymes involved in disease pathways.

Synthesis and Reactivity

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid can be synthesized through various chemical reactions involving indole and pyrrole derivatives. The presence of the carboxylic acid group allows for further functionalization, making it an attractive target for synthetic chemists.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume